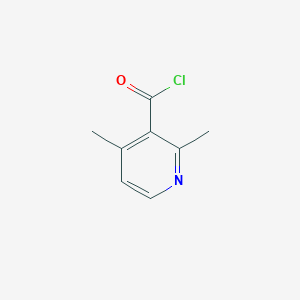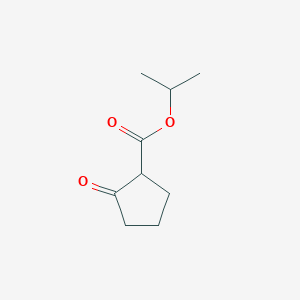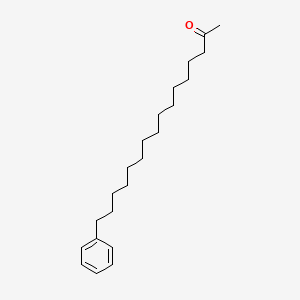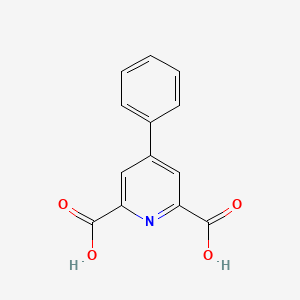
4-Phenylpyridine-2,6-dicarboxylic acid
概要
説明
4-Phenylpyridine-2,6-dicarboxylic acid is a compound of practical interest, particularly for the preparation of metal–organic frameworks (MOF) . It is used as a ligand in nickel (II) complexes and a precursor of coordination polymers with lanthanide cations .
Synthesis Analysis
An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology . The initial 5-cyano-1,2,4-triazine was prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide . The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group of 2 in 50% sulfuric acid gave monocarboxylic acid 3 . Finally, the two methyl groups in molecule 3 were oxidized with excess potassium permanganate .Molecular Structure Analysis
The structure of compounds 2 – 4 was confirmed by 1 H and 13 C NMR, IR, and mass spectra and elemental analyses . In the 1 H NMR spectrum of 2, two characteristic doublets for protons at C 4 and C 5 of the newly formed pyridine ring were shown . In going from compound 3 to tricarboxylic acid 4, signals of two methyl groups disappeared from the 1 H NMR spectrum, and a broadened three-proton singlet due to three COOH groups appeared in the region δ 12.80–13.50 ppm .Chemical Reactions Analysis
The synthesis of these polymers was accompanied by decarboxylation at position 2 of the pyridine ring . The approach proposed herein is based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors .科学的研究の応用
Synthesis and Structural Studies
4-Phenylpyridine-2,6-dicarboxylic acid has been utilized in various synthesis and structural studies. For instance, it has been employed in the preparation of related compounds such as 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. This process involves the Hantzsch reaction and hydrolyzation, indicating its utility in complex organic syntheses (Li Gong-chun, 2013). Additionally, this compound has been used in the creation of metal-organic coordination polymers. These polymers have been synthesized using hydrothermal conditions and characterized through X-ray diffraction, showcasing its role in forming novel polymeric structures (Kun-Lin Huang, 2008).
Photoluminescence Studies
4-Phenylpyridine-2,6-dicarboxylic acid has been part of studies focusing on photoluminescence. For example, it has been used in the synthesis of metal-organic frameworks (MOFs) with lanthanide coordination polymers. These studies often explore the photoluminescent properties of the synthesized compounds, which is significant for potential applications in materials science and photonics (Yaguang Sun et al., 2009).
Magnetic Properties
The compound has also been studied for its involvement in the synthesis of metal-organic frameworks with unique magnetic properties. For example, its reaction with divalent cobalt ions under hydrothermal conditions has led to the formation of polymeric complexes with interesting magnetic interactions. These studies contribute to the understanding of magnetic properties in coordination polymers (S. Cui et al., 2008).
Solid-State Chemistry
In solid-state chemistry, 4-Phenylpyridine-2,6-dicarboxylic acid has been instrumental in understanding proton transfer and salt formation in multi-component crystals. The compound's interactions with different acids and the resulting crystal structures provide insights into hydrogen bonding and protonation states in solid-state systems (C. C. Seaton et al., 2013).
Biochemical Applications
While the primary focus of 4-Phenylpyridine-2,6-dicarboxylic acid is in material science and chemistry, its derivatives have found applications in biochemistry. For instance, the synthesis of novel ligands and their complexes with Tb(III) have been explored for their fluorescence properties, which could be significant in biochemical studies and imaging applications (R. Tang et al., 2008).
Safety And Hazards
The safety data sheet for 2,6-Pyridinedicarboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The compound has been used in the preparation of metal–organic frameworks (MOF), which are widely used in many fields such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices . This suggests potential future directions in these areas.
特性
IUPAC Name |
4-phenylpyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-6-9(7-11(14-10)13(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHENPTPXTMAFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511287 | |
| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyridine-2,6-dicarboxylic acid | |
CAS RN |
83463-12-1 | |
| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3057579.png)


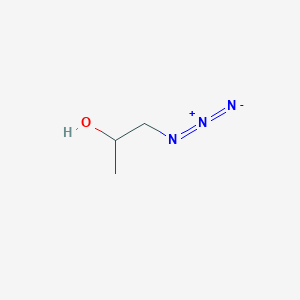
![6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine](/img/structure/B3057587.png)
![2-[tert-Butyl(dimethyl)silyl]phenol](/img/structure/B3057589.png)
